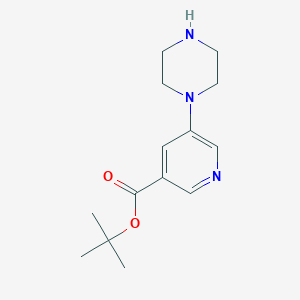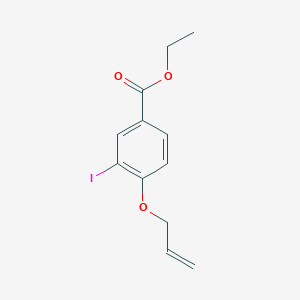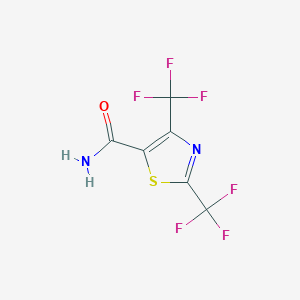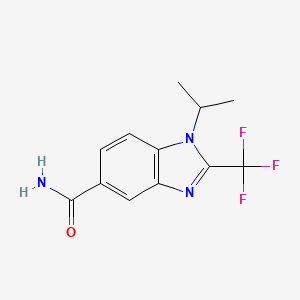![molecular formula C15H19N3O4 B6299056 [5-(3-Methoxy-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester CAS No. 2368871-15-0](/img/structure/B6299056.png)
[5-(3-Methoxy-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[5-(3-Methoxy-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester” is a compound with the molecular formula C15H19N3O4 . It belongs to the class of heterocyclic compounds known as oxadiazoles . Oxadiazole is a five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of oxadiazole derivatives often involves the reaction of carboxylic acids with aromatic hydrazides . The oxidative cyclization of N-acyl hydrazones is another common method . In some cases, the bromine-containing 1,3,4-oxadiazoles are substituted to introduce other functional groups .
Molecular Structure Analysis
The molecular weight of this compound is 305.32906 . The oxadiazole ring in the molecule is a heterocyclic five-membered ring that contains two carbons, one oxygen atom, two nitrogen atoms, and two double bonds .
Chemical Reactions Analysis
Oxadiazole derivatives are known for their broad range of chemical and biological properties . They can undergo various chemical reactions, including substitution reactions .
Physical And Chemical Properties Analysis
The compound is likely to be soluble in water, as is typical for oxadiazole derivatives . The molecular weight of the compound is 305.32906 .
Applications De Recherche Scientifique
FAAH Inhibition
MFCD31714262: is a potent inhibitor of fatty acid amide hydrolase (FAAH). FAAH plays a crucial role in the degradation of lipid signaling molecules, including anandamide, which has therapeutic potential for pain management and inflammation. By inhibiting FAAH, this compound could contribute to novel treatments for various disorders .
Electron-Transfer and Luminescent Properties
Conjugated macrocyclic arrangements containing the 1,3,4-oxadiazole core exhibit interesting electron-transfer or luminescent properties. These properties find applications in diverse systems, such as laser dyes, scintillators, optical brighteners, and organic light-emitting diodes .
Antiviral Activity
Derivatives of MFCD31714262 have been explored for their antiviral properties. In particular, they were tested against the SARS-CoV-2 pseudovirus model. Investigating their potential as antiviral agents could lead to valuable insights .
Anticancer Screening
The synthesis of unique oxadiazoles, including MFCD31714262 , has led to compounds with potential anticancer activity. These derivatives were screened, and their effects on cancer cells were evaluated. Further studies could uncover their specific mechanisms and clinical applications .
Obesity and Diabetes Treatment
In the early 2000s, related 5-alkoxy derivatives were developed for treating obesity and diabetes. These compounds inhibit pancreatic lipase (PL) and hormone-sensitive lipase (HSL). The 3-phenyl-1,3,4-oxadiazol-2(3H)-one fragment contributes to their structure and function .
Benzoylureas for Type 2 Diabetes
The same 3-phenyl-1,3,4-oxadiazol-2(3H)-one motif is part of certain benzoylureas used in the treatment of type 2 diabetes. Investigating the potential of MFCD31714262 in this context could provide novel therapeutic options .
Mécanisme D'action
While the specific mechanism of action for this compound is not mentioned in the retrieved papers, oxadiazole derivatives are known to exhibit various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity . They can interact with nucleic acids, enzymes, and globular proteins .
Orientations Futures
Oxadiazole derivatives, including “[5-(3-Methoxy-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester”, have potential therapeutic applications due to their wide range of biological activities . Future research could focus on exploring these activities further and developing new drugs based on these compounds .
Propriétés
IUPAC Name |
tert-butyl N-[[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-15(2,3)22-14(19)16-9-12-17-18-13(21-12)10-6-5-7-11(8-10)20-4/h5-8H,9H2,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICZPMMJOYYICT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NN=C(O1)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(3-Methoxy-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Methyl-2-trifluoromethyl-thiazolo[3,2-b][1,2,4]triazole-5-carboxylic acid amide](/img/structure/B6299009.png)


![C-[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride](/img/structure/B6299025.png)

![(5-m-Tolyl-[1,3,4]oxadiazol-2-ylmethyl)-carbamic acid tert-butyl ester](/img/structure/B6299055.png)
![[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B6299064.png)
![[5-(3-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B6299071.png)
![C-[5-(4-Trifluoromethoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride](/img/structure/B6299081.png)
![C-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride](/img/structure/B6299087.png)